Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate
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Overview
Description
Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate is a complex organic compound characterized by its bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, which includes a formamido group and a carboxylate ester, makes it a subject of interest for researchers exploring new chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 8-azabicyclo[3.2.1]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the nitrogen atom.
Introduction of the Formamido Group: The formamido group can be introduced via formylation reactions, often using formic acid or formamide under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the formamido group to an amine or to reduce other functional groups within the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the formamido or ester groups, allowing for the introduction of new substituents. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, amines in aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its unique structure can interact with biological targets, making it a candidate for developing new therapeutic agents.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding. Its bicyclic structure can mimic natural substrates, providing insights into biological mechanisms.
Industrial Applications: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The formamido group can participate in hydrogen bonding, while the ester group can undergo hydrolysis, releasing active metabolites. The bicyclic structure provides rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and cocaine share a similar bicyclic structure but differ in functional groups and biological activity.
Quinuclidine Derivatives: These compounds also feature a bicyclic nitrogen-containing core but have different substituents and reactivity.
Uniqueness
Methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate is unique due to its combination of a formamido group and a carboxylate ester within a rigid bicyclic framework. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 8-formamido-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-15-10(14)8-4-2-7-3-5-9(8)12(7)11-6-13/h4,6-7,9H,2-3,5H2,1H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRXGYFSUSFNDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCC2CCC1N2NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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